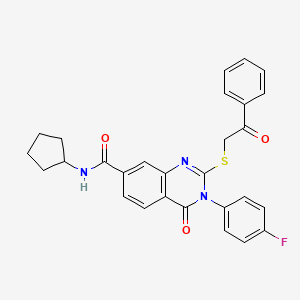
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H24FN3O3S and its molecular weight is 501.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O3S |
| Molecular Weight | 397.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to N-cyclopentyl-3-(4-fluorophenyl)-4-oxo have shown significant anticancer activity. For instance, studies on quinazoline derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the inhibition of specific kinases involved in cancer cell proliferation and survival. Quinazolines have been found to target pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell growth and survival .
- Case Study : In a study involving human breast cancer cell lines (MCF-7), a related quinazoline derivative exhibited an IC50 value of approximately 15 µM, indicating potent inhibitory effects on cell viability .
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. The presence of the thioether moiety in N-cyclopentyl-3-(4-fluorophenyl)-4-oxo has been associated with enhanced antibacterial activity against Gram-positive bacteria.
- Study Findings : A comparative study showed that derivatives with thioether functionalities had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Pharmacokinetics
The cytotoxic effects of N-cyclopentyl-3-(4-fluorophenyl)-4-oxo have been evaluated in various preclinical models:
- Cytotoxicity Assays : In vitro assays using MTT and LDH release methods indicated that this compound exhibits low cytotoxicity towards normal human cells while effectively targeting cancer cells .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that the compound is metabolized rapidly in vivo, with significant hepatic clearance noted in animal models . This rapid metabolism may limit its therapeutic window but also suggests potential for optimization through structural modifications.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3S/c29-20-11-13-22(14-12-20)32-27(35)23-15-10-19(26(34)30-21-8-4-5-9-21)16-24(23)31-28(32)36-17-25(33)18-6-2-1-3-7-18/h1-3,6-7,10-16,21H,4-5,8-9,17H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANJCRNVWIGSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














